

Gopherenediol: A Spirocyclic Diterpenoid with Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gopherenediol*

Cat. No.: *B1163890*

[Get Quote](#)

An In-depth Review of the Current State of Research

Gopherenediol, a structurally intriguing spirocyclic diterpenoid, has emerged as a molecule of interest for its diverse biological activities. Primarily isolated from the roots of *Euphorbia lathyris*, this natural product has demonstrated potential as an enzyme inhibitor, an anti-feedant, and an anti-fungal agent. This technical guide provides a comprehensive review of the existing research on **Gopherenediol**, targeting researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Gopherenediol is a diterpenoid characterized by a unique spirocyclic carbon skeleton. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Chemical Formula	$C_{20}H_{34}O_2$	N/A
Molecular Weight	306.5 g/mol	N/A
CAS Number	916236-79-8	N/A
Natural Source	Roots of <i>Euphorbia lathyris</i>	[1] [2]

Biological Activities and Mechanism of Action

Research into the biological activities of **Gopherenediol** has revealed its potential in several areas:

- Enzyme Inhibition: **Gopherenediol** is described as a bioactive compound with enzyme inhibition properties.^[1] The specific enzymes targeted and the mechanism of inhibition are subjects for further investigation.
- Anti-feedant Activity: Initial studies identified **Gopherenediol** as a compound with anti-feedant properties, suggesting a role in plant defense against herbivores.^[3]
- Anti-fungal Activity: A recent study has highlighted the anti-fungal potential of **Gopherenediol**. It was identified as a constituent of an extract from *Euphorbia lathyris* that showed inhibitory activity against plant pathogenic fungi.^{[1][2]}

While the precise mechanisms of action are not yet fully elucidated, the spirocyclic diterpenoid structure of **Gopherenediol** likely plays a crucial role in its biological activities. Further research is needed to explore its interactions with specific cellular targets and signaling pathways.

Quantitative Data

A 2024 study in the journal *Phytochemistry* by Wang et al. investigated the anti-fungal activity of several diterpenoids isolated from *Euphorbia lathyris*, including **Gopherenediol** (referred to as compound 2 in the study).^{[1][2]} The study reported anti-fungal activities against *Fusarium oxysporum* and *Alternaria alternata*. However, the full text of this article, containing specific quantitative data such as IC_{50} values or percentage inhibition at various concentrations, is not publicly available at this time. The qualitative findings indicate that **Gopherenediol** is an active anti-fungal agent.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of **Gopherenediol** are not extensively reported in publicly accessible literature. However, based on common methodologies for the study of natural products, the following general protocols can be described.

Isolation of Gopherenediol from *Euphorbia lathyris*

The isolation of **Gopherenediol** typically involves the extraction of the dried and powdered roots of *Euphorbia lathyris* with an organic solvent, followed by a series of chromatographic separations to purify the compound.

General workflow for the isolation of **Gopherenediol**.

Anti-fungal Activity Assay

The anti-fungal activity of **Gopherenediol** can be assessed using various in vitro assays, such as the mycelial growth inhibition assay.

Workflow for a mycelial growth inhibition assay.

Anti-feedant Bioassay

The anti-feedant properties of **Gopherenediol** can be evaluated through bioassays using target herbivores. A common method is the choice test, where the herbivore is presented with treated and untreated food sources.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Gopherenediol: A Spirocyclic Diterpenoid with Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1163890#literature-review-of-gopherenediol-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com